molecular formula C14H12F3NO3 B12440945 3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid CAS No. 773125-91-0

3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid

Katalognummer: B12440945
CAS-Nummer: 773125-91-0
Molekulargewicht: 299.24 g/mol
InChI-Schlüssel: KLWCEOFQTQYLRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, catalysts, and reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and furan ring contribute to its unique reactivity and binding properties. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group and the furan ring in this compound imparts unique chemical and physical properties, making it distinct from other similar compounds.

Eigenschaften

CAS-Nummer

773125-91-0

Molekularformel

C14H12F3NO3

Molekulargewicht

299.24 g/mol

IUPAC-Name

3-amino-3-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]propanoic acid

InChI

InChI=1S/C14H12F3NO3/c15-14(16,17)9-4-2-1-3-8(9)11-5-6-12(21-11)10(18)7-13(19)20/h1-6,10H,7,18H2,(H,19,20)

InChI-Schlüssel

KLWCEOFQTQYLRR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(CC(=O)O)N)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.